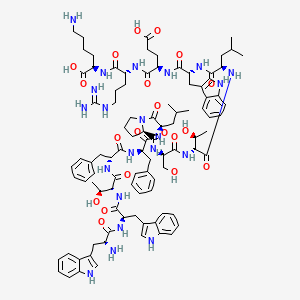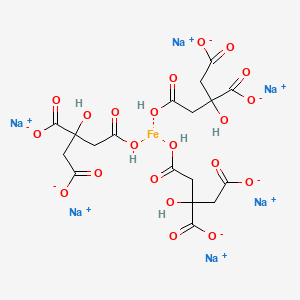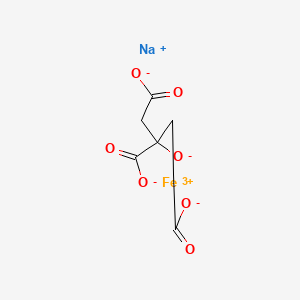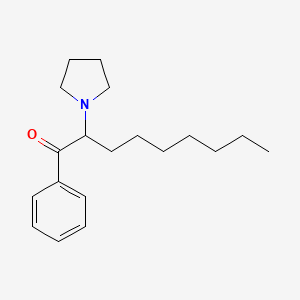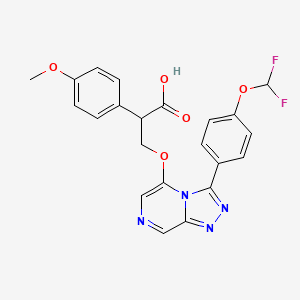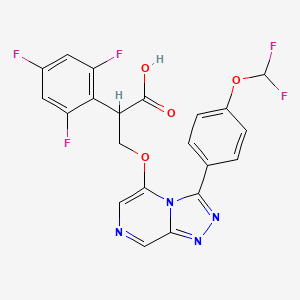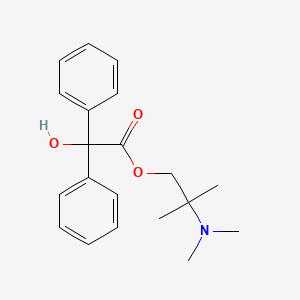
Difemerine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difemerine is a pharmacological compound that has garnered attention for its potential therapeutic benefits. It is classified as an antispasmodic agent, primarily used to alleviate symptoms associated with gastrointestinal disorders, particularly those involving hypermotility and spasticity . This compound operates by relaxing smooth muscle tissue, making it potentially effective for conditions such as irritable bowel syndrome (IBS) and other related gastrointestinal disturbances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difemerine is synthesized through a series of chemical reactions involving the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through crystallization and recrystallization techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Difemerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and amides.
Aplicaciones Científicas De Investigación
Difemerine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying esterification and nucleophilic substitution reactions.
Industry: Utilized in the development of pharmaceuticals targeting smooth muscle-related disorders.
Mecanismo De Acción
Difemerine operates primarily as an antispasmodic agent by inhibiting the action of acetylcholine, a neurotransmitter involved in muscle contraction. It blocks muscarinic receptors on smooth muscle cells, preventing acetylcholine from binding and exerting its effects. This leads to muscle relaxation and a reduction in spasmodic episodes . Additionally, this compound inhibits the influx of calcium ions into smooth muscle cells, further contributing to muscle relaxation .
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another antimuscarinic agent used to treat spasms.
Hyoscyamine: Similar in structure and function to Difemerine, used for gastrointestinal disorders.
Dicyclomine: An antispasmodic agent used to treat IBS.
Uniqueness of this compound
This compound is unique due to its dual mechanism of action, involving both anticholinergic effects and inhibition of calcium ion influx. This dual action enhances its efficacy in treating gastrointestinal spasms and related disorders .
Propiedades
Número CAS |
80387-96-8 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |
Clave InChI |
GUONSMXZEYTWML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



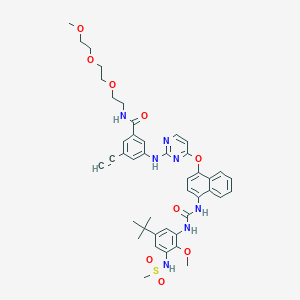
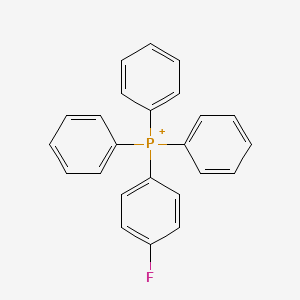
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)
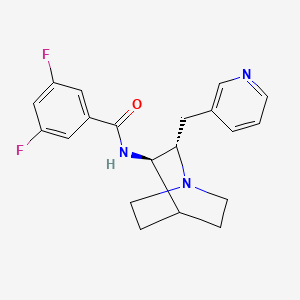
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)

